molecular formula C14H26N2O4S B7576076 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid

1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid

Katalognummer B7576076
Molekulargewicht: 318.43 g/mol
InChI-Schlüssel: RNCGGWRLYGOMRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. MS-275 has shown promising results in preclinical studies as an anticancer agent, and it is currently being evaluated in clinical trials.

Wirkmechanismus

The mechanism of action of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves its inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can negatively regulate gene expression. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid binds to the active site of HDACs, preventing them from removing acetyl groups from histones, leading to a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid can also activate tumor suppressor genes and suppress oncogenes, leading to the inhibition of cancer cell growth and proliferation. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid as a research tool is its selectivity for HDACs. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid selectively inhibits class I HDACs, which are the most commonly overexpressed in cancer cells. This selectivity can reduce off-target effects and increase the specificity of the research. However, one limitation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid is that it may not be effective in all cancer types. Some cancer cells may be resistant to 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, which can limit its usefulness as a research tool.

Zukünftige Richtungen

There are several future directions for the research of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid. One direction is the development of combination therapies with other anticancer agents, such as chemotherapy and radiation therapy. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to these agents, which can increase their effectiveness. Another direction is the investigation of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid in combination with immunotherapy, which can enhance the immune response against cancer cells. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid, can lead to the discovery of new anticancer agents.

Synthesemethoden

The synthesis of 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-methylcyclohexanone, which is then converted to 2-methylcyclohexylamine. The amine is then reacted with methyl chloroformate to form the corresponding carbamate, which is further reacted with sodium sulfamate to form the sulfamoyl derivative. Finally, the piperidine-3-carboxylic acid is added to the reaction mixture to yield 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

1-[methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-11-6-3-4-8-13(11)15(2)21(19,20)16-9-5-7-12(10-16)14(17)18/h11-13H,3-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGGWRLYGOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.